

# Comparative Profile of GSK864 and ML309

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## Compound Focus: GSK864

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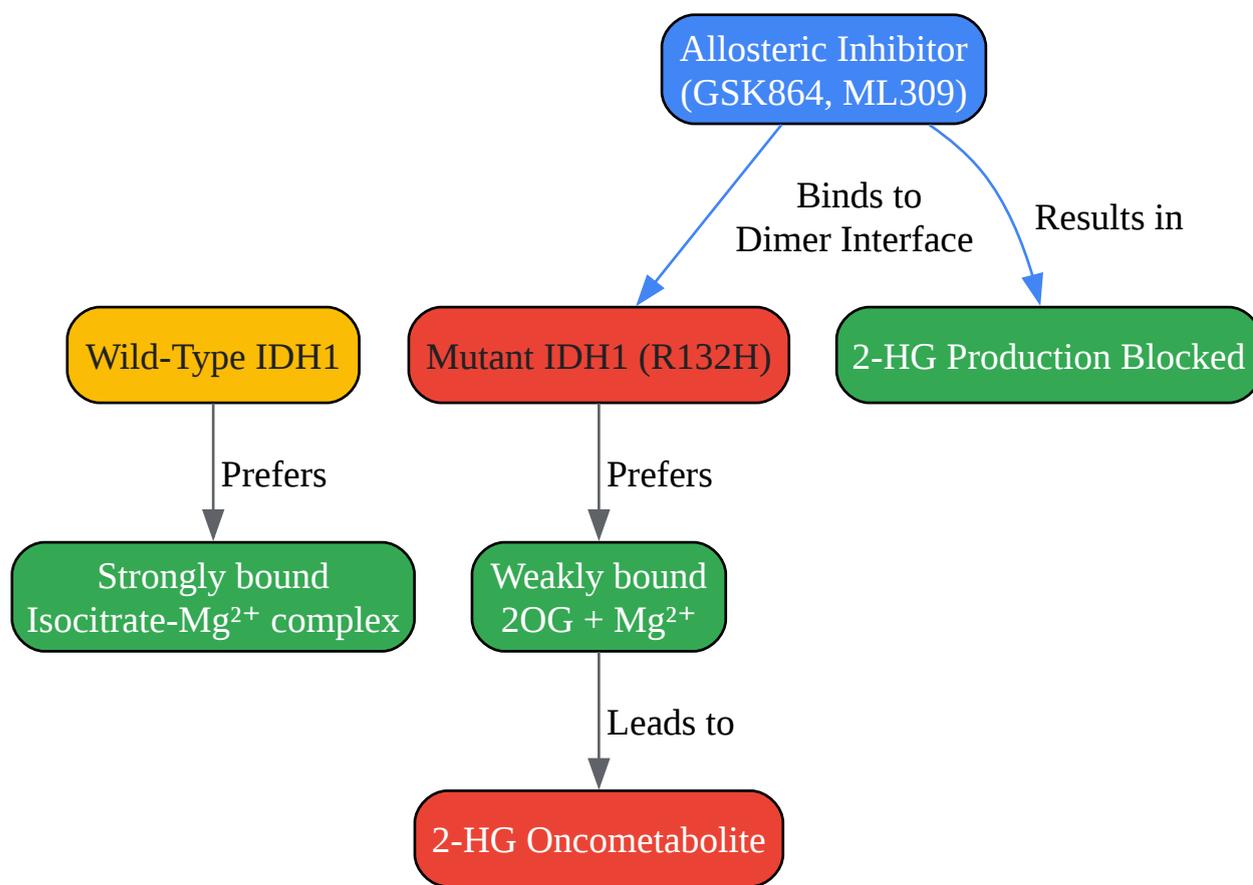
The table below summarizes the key quantitative data for **GSK864** and ML309, providing an at-a-glance comparison of their potency and selectivity [1] [2] [3].

Feature	GSK864	ML309
Primary Target	Mutant IDH1 (R132C/H/G) [2]	Mutant IDH1 R132H [3]
Biochemical Potency (IC <sub>50</sub> )	R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2]	R132H: 96 nM [3]
Cellular Potency (EC <sub>50</sub> )	Not explicitly stated in sources	509 nM (in U87MG glioblastoma cells measuring 2-HG reduction) [3]
Selectivity (vs. Wild-Type IDH1)	~30-40 fold (WT IC <sub>50</sub> : ~460 nM) [4]	>380 fold (WT IC <sub>50</sub> : >36,500 nM) [3]
Selectivity (vs. Mutant IDH2)	Moderate inhibition (IC <sub>50</sub> : 183 nM) [1]	Inactive [1] [5]
Inhibition Mode	Allosteric, non-competitive [6] [7]	Competitive with substrate $\alpha$ -KG [1] [5]
Key Differentiator	Potent against multiple IDH1 mutants; some activity vs. mIDH2.	Highly selective for IDH1 R132H over WT IDH1 and IDH2.

## Detailed Experimental Data and Context

- **Mechanism of Action:** Both **GSK864** and ML309 are **allosteric inhibitors**, meaning they bind to a site on the IDH1 enzyme that is different from the active site where the natural substrate binds. This binding occurs at the dimer interface of the enzyme [6] [4]. Despite this similarity, their precise interactions differ. ML309's inhibition can be overcome by high concentrations of the substrate  $\alpha$ -ketoglutarate ( $\alpha$ -KG), classifying it as **competitive** in kinetic studies [1] [5]. In contrast, **GSK864's** inhibition is **non-competitive** with  $\alpha$ -KG, and its potency is affected by magnesium ( $Mg^{2+}$ ) concentration, suggesting a more complex mechanism that involves disrupting the binding of the  $Mg^{2+}$  cofactor [6] [7].
- **Structural Insights:** Crystallographic studies of related compounds confirm that this inhibitor class binds to an allosteric pocket in the "open" conformation of IDH1. Binding stabilizes this inactive form and prevents a necessary structural change, thereby halting enzyme catalysis without competing directly for the substrate pocket [4].
- **Basis for Selectivity:** The selective inhibition of mutant IDH1 over the wild-type enzyme is a complex process not solely determined by how tightly the drug binds. Research indicates that both **GSK864** and ML309 can bind to the wild-type IDH1 enzyme, yet they selectively inhibit the mutant's neomorphic activity [6]. This occurs because the mutant enzyme (IDH1 R132H) has a weaker, less stable interaction with its substrate and  $Mg^{2+}$  ion compared to the wild-type. Allosteric inhibitors like **GSK864** and ML309 exploit this instability, disproportionately disrupting the already weaker catalytic process in the mutant enzyme [6] [7].

The following diagram illustrates this selective allosteric inhibition mechanism.



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## Key Experimental Protocols

The data in the comparison table were generated using standardized assays that are central to IDH1 inhibitor research.

- **Biochemical IC<sub>50</sub> Assay:** This test measures direct inhibition of the purified mutant IDH1 enzyme. The standard method is a **diaphorase/resazurin-coupled assay** [1] [3]. In this setup, the normal enzymatic reaction is run in a plate with a range of inhibitor concentrations. The diaphorase enzyme converts resazurin to fluorescent resorufin in the presence of NADPH. Since IDH1 inhibition reduces NADPH production, it results in lower fluorescence. The IC<sub>50</sub> is calculated from the dose-response curve of fluorescence inhibition [3].
- **Cellular EC<sub>50</sub> Assay:** This test evaluates a compound's ability to inhibit mutant IDH1 function in a live cell context, which accounts for cell penetration and metabolism. Cells engineered or naturally

harboring the IDH1 R132H mutation are treated with the inhibitor. After incubation, intracellular levels of the oncometabolite **2-hydroxyglutarate (2-HG)** are quantified, typically using **mass spectrometry (LC-MS/MS)**. The EC<sub>50</sub> is the concentration that reduces 2-HG production by 50% compared to untreated cells [3] [4].

## Key Takeaways for Researchers

- **For projects requiring high specificity for IDH1 R132H over both wild-type IDH1 and IDH2**, ML309 may be the superior tool compound due to its exceptional selectivity profile [3].
- **For screening panels against multiple IDH1 mutant variants (R132C/H/G)**, **GSK864** offers broad coverage and high potency across these common mutations [2].
- **The choice of assay is critical.** Be aware that a compound's biochemical IC<sub>50</sub> (on purified enzyme) and cellular EC<sub>50</sub> (in a live cell model) can differ significantly, as seen with ML309. Cellular assays provide a more holistic view of a compound's functional activity [3].

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